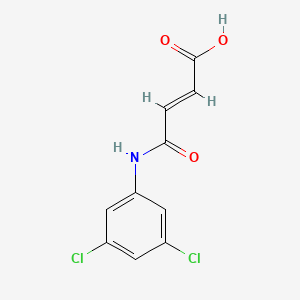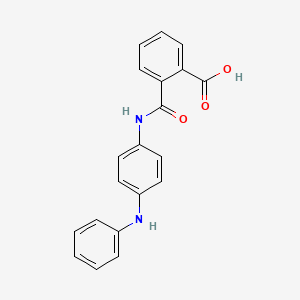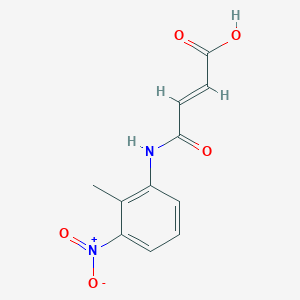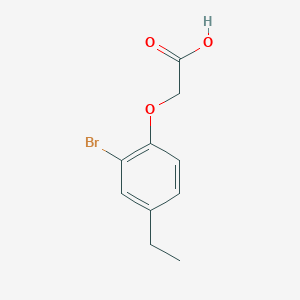
Acide 2-(2-bromo-4-éthylphénoxy)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-ethylphenoxy)acetic acid is a chemical compound with the molecular formula C10H11BrO3. It is commonly used in scientific experiments due to its unique physical and chemical properties. This compound is characterized by the presence of a bromine atom and an ethyl group attached to a phenoxyacetic acid structure, which imparts distinct reactivity and applications in various fields.
Applications De Recherche Scientifique
2-(2-Bromo-4-ethylphenoxy)acetic acid is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique reactivity.
Industry: Used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-ethylphenoxy)acetic acid typically involves the bromination of 4-ethylphenol followed by the reaction with chloroacetic acid. The general synthetic route can be summarized as follows:
Bromination: 4-ethylphenol is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the ortho position relative to the hydroxyl group.
Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired 2-(2-Bromo-4-ethylphenoxy)acetic acid.
Industrial Production Methods
Industrial production of 2-(2-Bromo-4-ethylphenoxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to brominate 4-ethylphenol efficiently.
Continuous esterification: Employing continuous flow reactors to ensure consistent production of the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-ethylphenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-(2-Amino-4-ethylphenoxy)acetic acid or 2-(2-Thio-4-ethylphenoxy)acetic acid.
Oxidation: Formation of 2-(2-Bromo-4-ethylphenoxy)acetic acid derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atom and phenoxyacetic acid structure allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-4-ethylphenoxy)acetic acid
- 2-(2-Fluoro-4-ethylphenoxy)acetic acid
- 2-(2-Iodo-4-ethylphenoxy)acetic acid
Uniqueness
2-(2-Bromo-4-ethylphenoxy)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Propriétés
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-7-3-4-9(8(11)5-7)14-6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXJDESUOGJGQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351189 |
Source


|
| Record name | 2-(2-bromo-4-ethylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90841-60-4 |
Source


|
| Record name | 2-(2-bromo-4-ethylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)
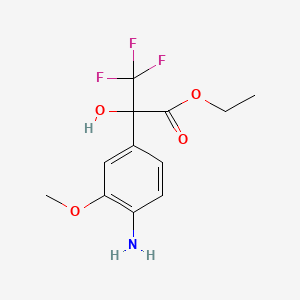
![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)
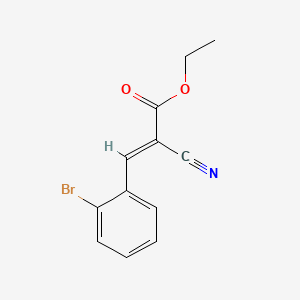

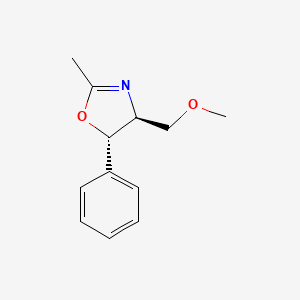
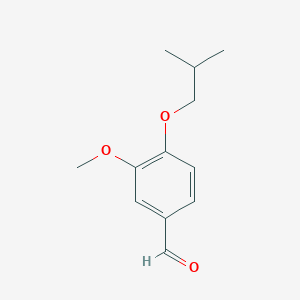
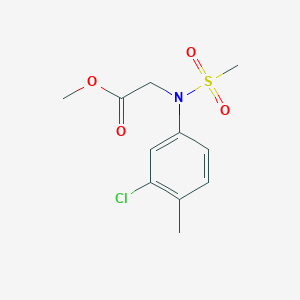
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

